molecular formula C20H24N4O5 B2890371 Isopropyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate CAS No. 900873-69-0

Isopropyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate

Cat. No.: B2890371
CAS No.: 900873-69-0
M. Wt: 400.435
InChI Key: BQUZQSUKNTXWNC-UHFFFAOYSA-N
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Description

Isopropyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate is a complex organic compound featuring a fused heterocyclic structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The presence of multiple functional groups and heteroatoms within its structure suggests a wide range of chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable pyrimidine precursor and a pyrrole derivative under acidic or basic conditions.

    Introduction of the Methoxypropyl Group: This step often involves nucleophilic substitution reactions where a methoxypropyl halide reacts with the intermediate compound.

    Formation of the Carboxamido Group: This can be accomplished through amidation reactions, where an amine reacts with a carboxylic acid derivative.

    Esterification to Form the Isopropyl Ester: The final step involves esterification, typically using isopropanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups within the structure, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its heterocyclic structure makes it a candidate for various synthetic applications.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for anti-inflammatory, antimicrobial, or anticancer agents.

Medicine

In medicine, research focuses on its potential therapeutic effects. Studies might explore its efficacy in treating specific diseases or conditions, as well as its pharmacokinetics and pharmacodynamics.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Isopropyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share the core heterocyclic structure and exhibit similar biological activities.

    Methoxypropyl Substituted Compounds: Compounds with similar side chains may show comparable reactivity and biological effects.

Uniqueness

The uniqueness of Isopropyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

propan-2-yl 2-[[6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5/c1-13(2)29-17(25)12-21-19(26)15-11-14-18(23(15)9-6-10-28-3)22-16-7-4-5-8-24(16)20(14)27/h4-5,7-8,11,13H,6,9-10,12H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUZQSUKNTXWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CNC(=O)C1=CC2=C(N1CCCOC)N=C3C=CC=CN3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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